Product packaging for b-Endorphin (18-31) (human)(Cat. No.:CAS No. 74216-35-6)

b-Endorphin (18-31) (human)

Cat. No.: B3029665
CAS No.: 74216-35-6
M. Wt: 1623.9 g/mol
InChI Key: HCVYNMXVAYKDHJ-FMKAWOOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Endogenous Opioid System and β-Endorphin Isoforms

The human body possesses a sophisticated network for modulating pain, stress, and reward, known as the endogenous opioid system. This system comprises opioid receptors and the endogenous peptides that bind to them. news-medical.netfrontiersin.org There are three primary families of endogenous opioid peptides: enkephalins, dynorphins, and endorphins. news-medical.netnih.govmdpi.com These peptides are derived from larger precursor proteins through proteolytic cleavage. news-medical.net

β-endorphin is a principal member of the endorphin family, derived from the precursor protein pro-opiomelanocortin (POMC). wikipedia.orgnih.govmdpi.com The processing of POMC is a complex, tissue-specific process that can yield various biologically active peptides, including different forms of β-endorphin. nih.govbioscientifica.comphysiology.org These different forms, or isoforms, arise from proteolytic cleavage and other post-translational modifications, such as N-terminal acetylation. bioscientifica.comkarger.com

The primary and most potent analgesic form is β-endorphin (1-31). mdpi.comnih.gov However, other naturally occurring, C-terminally truncated forms like β-endorphin (1-27) and β-endorphin (1-26) are also found in tissues like the pituitary and brain. nih.govbioscientifica.com Additionally, fragments can be generated by cleavage at other positions, leading to a diverse array of β-endorphin-related peptides within the body. wikipedia.org

Overview of β-Endorphin (1-31) as a Prototypical Endogenous Opioid Peptide

β-Endorphin (1-31) is widely recognized as the prototypical endogenous opioid peptide due to its potent analgesic effects, estimated to be 18 to 33 times more powerful than morphine on a molar basis. mdpi.comfrontiersin.org It is produced in the pituitary gland and neurons within the central and peripheral nervous systems. wikipedia.orgnih.gov

This 31-amino acid peptide exerts its effects primarily by acting as an agonist at the μ-opioid receptor (MOR), the same receptor targeted by opioid drugs like morphine. wikipedia.orgmdpi.com It also exhibits high affinity for the δ-opioid receptor (DOR). mdpi.comnih.gov The binding of β-endorphin to these G-protein-coupled receptors initiates signaling cascades that modulate pain perception, reduce stress, and influence reward pathways. nih.govwikipedia.org In the central nervous system, it can inhibit the release of the inhibitory neurotransmitter GABA, leading to an increased release of dopamine, which contributes to its euphoric and analgesic effects. news-medical.netwikipedia.org

The functions of β-endorphin (1-31) are diverse, encompassing not only pain management but also involvement in hunger, reward cognition, maternal care, and sexual behavior. wikipedia.org It plays a crucial role in maintaining homeostasis, particularly in response to stress and pain. wikipedia.orgmdpi.com

Significance of β-Endorphin (18-31) within the β-Endorphin Family

While the N-terminal sequence of β-endorphin is crucial for its classical opioid activity, the C-terminal fragments, including β-endorphin (18-31), possess distinct biological significance that is not mediated by classical opioid receptors. frontiersin.orgfrontiersin.org Research indicates that fragments lacking the N-terminal tyrosine residue, which is essential for opioid receptor binding and analgesic activity, can still elicit biological effects. frontiersin.orgfrontiersin.org

Studies have shown that various truncated forms of β-endorphin, including C-terminal fragments, can influence immune cell function. For instance, fragments like β-endorphin (6-31) and β-endorphin (28-31) have demonstrated effects on human monocyte chemotaxis that are not dependent on opioid receptor action. frontiersin.orgfrontiersin.org This suggests the existence of non-opioid binding sites or mechanisms of action for these peptides. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C75H122N20O20 B3029665 b-Endorphin (18-31) (human) CAS No. 74216-35-6

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H122N20O20/c1-7-41(3)61(95-74(113)62(42(4)8-2)94-64(103)44(6)85-71(110)56(39-58(82)98)92-68(107)50(23-13-17-33-77)87-65(104)48(80)36-45-20-10-9-11-21-45)73(112)90-52(25-15-19-35-79)69(108)93-55(38-57(81)97)70(109)84-43(5)63(102)91-54(37-46-26-28-47(96)29-27-46)72(111)89-51(24-14-18-34-78)67(106)88-49(22-12-16-32-76)66(105)83-40-59(99)86-53(75(114)115)30-31-60(100)101/h9-11,20-21,26-29,41-44,48-56,61-62,96H,7-8,12-19,22-25,30-40,76-80H2,1-6H3,(H2,81,97)(H2,82,98)(H,83,105)(H,84,109)(H,85,110)(H,86,99)(H,87,104)(H,88,106)(H,89,111)(H,90,112)(H,91,102)(H,92,107)(H,93,108)(H,94,103)(H,95,113)(H,100,101)(H,114,115)/t41-,42-,43-,44-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVYNMXVAYKDHJ-FMKAWOOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H122N20O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1623.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Precursor Processing of Human β Endorphin

Proopiomelanocortin (POMC) Gene Expression and Regulation

The synthesis of β-endorphin is initiated by the transcription and translation of the POMC gene. This gene encodes a large precursor protein, proopiomelanocortin, which is the source of several biologically active peptides, including β-endorphin. wikipedia.org The expression of the POMC gene is a highly regulated process, influenced by a variety of signaling pathways and transcription factors. nih.gov

Tissue-Specific POMC Synthesis and Localization

The POMC gene is expressed in a tissue-specific manner, with the primary sites of synthesis being the anterior and intermediate lobes of the pituitary gland. wikipedia.org Within the pituitary, corticotroph cells of the anterior lobe and melanotroph cells of the intermediate lobe are the main producers of the POMC protein. wikipedia.org

Beyond the pituitary, POMC synthesis also occurs in other locations, including:

Neurons within the arcuate nucleus of the hypothalamus. wikipedia.org

Smaller populations of neurons in the dorsomedial hypothalamus and the brainstem. wikipedia.org

Melanocytes in the skin. wikipedia.org

Leukocytes (immune cells). jci.orgnih.gov

This widespread distribution highlights the diverse physiological roles of POMC-derived peptides. The regulation of POMC gene expression is tailored to each specific tissue, integrating various inputs that reflect the developmental history and functional role of the cells. nih.gov For instance, in the pituitary, transcription factors like Pitx and Tpit are crucial for the development and differentiation of POMC-expressing cell lineages. nih.gov In contrast, regulation in hypothalamic neurons involves different enhancer regions and responsive elements. nih.gov

The regulation of POMC transcription is complex, involving multiple signaling pathways. For example, corticotropin-releasing hormone (CRH) from the hypothalamus stimulates POMC transcription in the pituitary, a process mediated by the cAMP/PKA and MAPK pathways. bioscientifica.com Conversely, glucocorticoids exert negative feedback, repressing POMC gene expression. nih.govbioscientifica.com

Table 1: Tissue-Specific Localization of POMC Synthesis

Tissue Primary Cell Type(s) Key Regulatory Factors/Pathways
Pituitary Gland (Anterior Lobe) Corticotrophs Tpit, Pitx, CRH, Glucocorticoid feedback nih.govbioscientifica.com
Pituitary Gland (Intermediate Lobe) Melanotrophs Pax7, Tpit nih.gov
Brain (Hypothalamus) Arcuate nucleus neurons Distinct enhancer regions nih.gov
Leukocytes Macrophages, Lymphocytes Varies with inducer jci.orgnih.gov

Post-Translational Processing of POMC to β-Endorphin (1-31)

Following its synthesis, the POMC protein undergoes extensive post-translational modification. This processing is a critical step, as the precursor protein itself is inactive and must be cleaved by a series of enzymes to release the biologically active peptides. nih.govbegellhouse.com This enzymatic cascade is also tissue-specific, leading to the production of different sets of peptides from the same POMC precursor in different tissues. nih.gov

Role of Prohormone Convertases (PC1/PC3 and PC2) in β-Lipotropin Generation

The initial cleavage of POMC is carried out by a family of enzymes known as prohormone convertases (PCs), which are subtilisin-like endoproteases. oup.com The two key enzymes involved in POMC processing are PC1 (also known as PC3) and PC2. nih.govbioone.org

In the anterior pituitary, where PC1 is the predominant convertase, POMC is cleaved to produce adrenocorticotropic hormone (ACTH) and β-lipotropin (β-LPH). bioscientifica.comresearchgate.net In tissues where both PC1 and PC2 are expressed, such as the intermediate lobe of the pituitary and the hypothalamus, the processing cascade proceeds further. oup.combioscientifica.com PC1/3 initiates the cleavage of POMC into pro-ACTH and β-lipotropin. oup.com

The generation of β-lipotropin is a crucial intermediate step in the synthesis of β-endorphin. β-lipotropin itself is a polypeptide that contains the amino acid sequence of β-endorphin at its C-terminus. wikipedia.org

Enzymatic Cleavage of β-Lipotropin to β-Endorphin (1-31)

The final step in the biosynthesis of β-endorphin involves the enzymatic cleavage of β-lipotropin. In tissues expressing PC2, such as the intermediate pituitary and the brain, β-lipotropin is further processed. researchgate.netbioscientifica.com PC2 cleaves β-lipotropin to yield γ-lipotropin and β-endorphin (1-31). researchgate.net

Studies have shown that the conformation of the β-lipotropin substrate can influence the selective enzymatic cleavage to produce β-endorphin. nih.gov The process is highly regulated, and the relative proportions of POMC, β-lipotropin, and β-endorphin can change during development. karger.com For instance, in the developing rat hypothalamus, the rate of processing of POMC into β-endorphin increases with age. karger.com In spleen macrophages, β-endorphin (1-31) has been identified as the major endorphin species produced from POMC. jci.org

The cleavage of β-lipotropin to release β-endorphin is a critical activation step, as β-lipotropin itself has limited biological activity compared to the potent effects of β-endorphin. nih.govpnas.org

Table 2: Key Enzymes in β-Endorphin Biosynthesis

Enzyme Precursor Substrate Primary Product(s) Primary Tissue Location of Action
Prohormone Convertase 1 (PC1/PC3) Proopiomelanocortin (POMC) ACTH, β-Lipotropin (β-LPH) Anterior Pituitary, Intermediate Pituitary, Hypothalamus oup.combioscientifica.comresearchgate.net
Prohormone Convertase 2 (PC2) β-Lipotropin (β-LPH) γ-Lipotropin, β-Endorphin Intermediate Pituitary, Hypothalamus researchgate.netbioscientifica.com

Table 3: Chemical Compounds Mentioned

Compound Name
β-Endorphin (18-31) (human)
β-Endorphin
Proopiomelanocortin (POMC)
β-Lipotropin (β-LPH)
Adrenocorticotropic hormone (ACTH)
Corticotropin-releasing hormone (CRH)
Glucocorticoids
γ-Lipotropin
Methionine-enkephalin
Leucine-enkephalin
α-Endorphin
N-acetyl-β-EP1-16 (α-endorphin)
N-acetyl-β-EP1-17 (γ-endorphin)
N-acetyl-β-EP1-27
N-acetyl-β-EP1-31
Pro-γ-melanocyte-stimulating hormone (pro-γ-MSH)
α-Melanocyte-stimulating hormone (α-MSH)
β-Melanocyte-stimulating hormone (β-MSH)
γ-Melanocyte-stimulating hormone (γ-MSH)
Corticotropin-like intermediate lobe peptide (CLIP)
Proenkephalin
Proglucagon
Insulin
Glucagon-like peptide-1
Glucagon-like peptide-2
GHRH
Orexin-A
Desacetyl α-MSH
Secretogranin II
Chromogranin A
Oxyntomodulin
Glucagon
Corticosteroids

Enzymatic Biotransformation and Metabolites of Human β Endorphin

Identification of Key Peptidases Involved in β-Endorphin (1-31) Degradation

The degradation of β-endorphin (1-31) is a complex process mediated by several classes of peptidases. nih.govnih.gov These enzymes are found in various tissues and cellular compartments, including the brain, immune cells, and inflamed tissues. nih.govnih.gov The rate and pattern of β-endorphin metabolism can be influenced by the local environment, such as the pH of the tissue. nih.govplos.org For instance, the hydrolytic metabolism of β-endorphin (1-31) is faster in inflamed tissue compared to serum. nih.gov The major peptidases implicated in the degradation of β-endorphin include aminopeptidases, angiotensin-converting enzyme (ACE), insulin-degrading enzyme (IDE), and serine peptidases like dipeptidyl peptidase III and IV. nih.govnih.gov

Aminopeptidases

Aminopeptidases are a class of exopeptidases that cleave amino acids from the N-terminus of peptides. nih.govbiologists.com While they are known to be a major pathway for the degradation of many opioid peptides, their specific role in the direct degradation of β-endorphin (1-31) is still being fully elucidated. nih.govfrontiersin.org However, studies have shown that aminopeptidases are responsible for the cleavage of dynorphin (B1627789) A (1-13) to its 2-13 fragment, a process that could be relevant to β-endorphin due to conserved regions between the two peptides. nih.gov The aminopeptidase (B13392206) inhibitor bestatin (B1682670) has been used in studies to block the action of these enzymes, helping to clarify their contribution to peptide metabolism. rockefeller.edu Research has shown that β-endorphin's tertiary structure offers some protection against cleavage by aminopeptidases. jneurosci.org

Angiotensin-Converting Enzyme (ACE)

Angiotensin-converting enzyme (ACE), also known as peptidyl-dipeptidase A, is a key enzyme in the renin-angiotensin system but also participates in the breakdown of various endogenous opioid peptides, including β-endorphin. rockefeller.eduvumc.org ACE inhibitors have been shown to increase the levels of endogenous opioids like enkephalins and β-endorphin, primarily by reducing their metabolism. vumc.org This enzyme has broad peptide cleavage properties and is widely distributed in many cells. nih.gov

Insulin-Degrading Enzyme (IDE)

Insulin-degrading enzyme (IDE), or insulysin, is a highly conserved Zn²⁺-dependent endopeptidase that plays a significant role in the degradation of several physiologically important peptides, including insulin, amyloid-beta peptide, and β-endorphin. researchgate.netacs.orgkoreamed.org IDE has been identified as a key enzyme in the cleavage of β-endorphin. nih.gov Studies have shown that IDE cleaves human β-endorphin at specific sites, notably at the Leu¹⁷-Phe¹⁸ and Phe¹⁸-Lys¹⁹ bonds, at roughly equal rates. nih.gov This enzymatic action produces fragments such as β-endorphin (1-17) (γ-endorphin) and β-endorphin (1-18). nih.govnih.gov The presence of IDE in various immune cells suggests its involvement in modulating β-endorphin's activity in the immune system. nih.gov

Serine Peptidases (e.g., Dipeptidyl Peptidase III and IV)

Serine peptidases are another important class of enzymes involved in β-endorphin metabolism. nih.govnih.gov This group includes dipeptidyl peptidase III (DPP III) and dipeptidyl peptidase IV (DPP IV). nih.govnih.gov

Dipeptidyl Peptidase III (DPP III) is a zinc exopeptidase with a known affinity for opioid peptides like enkephalins and endorphins. ahajournals.orgresearchgate.net It preferentially cleaves dipeptide residues from the N-terminus of oligopeptides. ahajournals.org

Dipeptidyl Peptidase IV (DPP IV) is a serine protease that has a structural preference for cleaving opioid peptides at proline residues. nih.gov This makes it a likely candidate for the cleavage of β-endorphin (1-31) at Pro¹³, which would produce β-endorphin (1-13). nih.govnih.gov

Metallo-sensitive serine proteases are also implicated in the cleavage of β-endorphin (1-31), leading to the formation of fragments like β-endorphin (1-19) and β-endorphin (20-31). nih.gov

Characterization of Cleavage Sites Leading to β-Endorphin (18-31) and Other Fragments

The enzymatic degradation of β-endorphin (1-31) results in a variety of smaller peptide fragments. The specific cleavage sites are determined by the amino acid sequence of β-endorphin and the substrate specificity of the acting peptidases.

Cleavage at Leu17-Phe18

A significant and well-documented cleavage site in the biotransformation of human β-endorphin occurs at the peptide bond between Leucine-17 (Leu¹⁷) and Phenylalanine-18 (Phe¹⁸). nih.govnih.gov This particular cleavage is a critical step in the generation of several key metabolites.

The enzyme primarily responsible for this cleavage is Insulin-Degrading Enzyme (IDE) . nih.gov In vitro studies with purified IDE have demonstrated its ability to cleave β-endorphin at the Leu¹⁷-Phe¹⁸ bond. nih.gov This action leads to the formation of the N-terminal fragment β-endorphin (1-17), also known as γ-endorphin, and the C-terminal fragment β-endorphin (18-31). nih.govwikipedia.org

Neutral metalloendopeptidase from rabbit kidney has also been shown to cleave the Leu¹⁷-Phe¹⁸ bond, and this cleavage appears to be a rate-limiting step in the enzymatic conversion of β-endorphin. nih.gov

The susceptibility of the Leu¹⁷-Phe¹⁸ bond to enzymatic attack is a recurring theme in β-endorphin metabolism. Studies have confirmed that the area around ¹⁷Leu-¹⁸Phe-¹⁹Lys is a connector region in the structure of long peptides like β-endorphin (1-31), making it more susceptible to enzymatic degradation. nih.gov The appearance of fragments like β-endorphin (1-17), β-endorphin (1-18), β-endorphin (18-31), and β-endorphin (19-31) in various metabolic studies underscores the importance of cleavage events around this region. nih.govnih.govrockefeller.edu

Table 1: Key Peptidases in β-Endorphin Degradation and Their Cleavage Products

Peptidase Class Specific Enzyme(s) Primary Cleavage Site(s) on β-Endorphin (1-31) Resulting Fragments
Aminopeptidases Various N-terminus Des-tyrosine fragments
Zinc Metalloenzymes Angiotensin-Converting Enzyme (ACE) Various Multiple fragments
Insulin-Degrading Enzyme (IDE) Leu¹⁷-Phe¹⁸, Phe¹⁸-Lys¹⁹ β-Endorphin (1-17), β-Endorphin (1-18), β-Endorphin (18-31), β-Endorphin (19-31)
Serine Peptidases Dipeptidyl Peptidase IV (DPP IV) Pro¹³-Leu¹⁴ β-Endorphin (1-13)
Metallo sensitive serine proteases Not specified β-Endorphin (1-19), β-Endorphin (20-31)
Dipeptidyl Peptidase III (DPP III) N-terminal dipeptides Various smaller fragments

Cleavage at Phe18-Lys19

The biotransformation of the 31-amino acid peptide, β-endorphin (1-31), into smaller fragments is a critical process mediated by various peptidases. A predominant cleavage event occurs at the peptide bond between phenylalanine-18 (Phe18) and lysine-19 (Lys19). nih.govnih.govnih.govnii.ac.jp This specific hydrolysis is a key step in the metabolic pathway of β-endorphin.

In vitro studies utilizing isolated striatal slices and cerebrospinal fluid have demonstrated that the initial and predominant cleavage of β-endorphin happens at the Phe18-Lys19 position, alongside the adjacent Leu17-Phe18 bond. nih.govnih.gov This pattern of cleavage is consistent with the action of specific enzymes, including insulin-degrading enzyme (IDE), a zinc metalloprotease known to metabolize β-endorphin. plos.orgcapes.gov.br Wild-type IDE typically cleaves β-endorphin at both the Leu17-Phe18 and Phe18-Lys19 bonds. capes.gov.br The susceptibility of the region around amino acids 17-19 to enzymatic action has been noted in various tissues, including T-cells and cultured aortic endothelial cells, confirming it as a primary site for β-endorphin degradation. nih.gov In inflamed tissue, the amino acid sequence from Leu17 to Asn20 is particularly susceptible to hydrolytic degradation. nih.govresearchgate.net

Formation of N-terminal and C-terminal Fragments

The enzymatic cleavage of β-endorphin at and around the Phe18-Lys19 bond results in the generation of a variety of smaller peptides, broadly categorized as N-terminal and C-terminal fragments. The cleavage between Leu17-Phe18 and Phe18-Lys19 is a significant source of these metabolites. nih.gov

The primary N-terminal fragments formed include γ-endorphin (β-Endorphin (1-17)) and β-Endorphin (1-18). nih.govnih.gov The corresponding C-terminal fragments generated from these cleavages are β-Endorphin (18-31) and β-Endorphin (19-31). nih.govnih.gov Studies investigating β-endorphin metabolism in rat striatum and cerebrospinal fluid observed the rapid appearance of β-Endorphin (1-18), β-Endorphin (1-17), β-Endorphin (18-31), and β-Endorphin (19-31). nih.gov Other naturally occurring N-terminally truncated forms, such as β-Endorphin (1-27), are also found in the pituitary and are considered products of β-endorphin processing. nih.govfrontiersin.org

Table 1: Key Fragments from the Biotransformation of Human β-Endorphin
Fragment TypeSpecific FragmentTypical Cleavage SiteReference
N-Terminalβ-Endorphin (1-17) (γ-endorphin)Leu17 - Phe18 nih.govnih.gov
β-Endorphin (1-18)Phe18 - Lys19 nih.govnih.gov
β-Endorphin (1-27)C-terminal proteolysis nih.govfrontiersin.org
C-Terminalβ-Endorphin (18-31)Leu17 - Phe18 nih.govnih.gov
β-Endorphin (19-31)Phe18 - Lys19 nih.gov

Environmental Modulation of β-Endorphin Biotransformation

The rate and pattern of β-endorphin metabolism are not uniform throughout the body but are significantly modulated by the local biochemical environment. Key factors influencing this differential biotransformation include the specific tissue type and the ambient pH.

Differential Metabolism in Inflamed Tissue versus Serum and Cerebrospinal Fluid (CSF)

The biotransformation of β-endorphin is markedly different in inflamed tissue compared to other biological fluids like serum and CSF. Research shows that the hydrolytic metabolism of β-endorphin (1-31) is significantly faster in homogenized inflamed tissue than in serum. nih.govfrontiersin.org

Table 2: Comparison of β-Endorphin Metabolism Across Different Environments
EnvironmentMetabolic RateNumber of Fragments (Example Study)Key ObservationsReference
Inflamed TissueFaster22 (at pH 7.4), 26 (at pH 5.5)More extensive and rapid degradation. nih.govresearchgate.netfrontiersin.orgnih.gov
SerumSlower13Less extensive degradation compared to inflamed tissue. researchgate.netnih.gov
Cerebrospinal Fluid (CSF)VariableNot specified in comparative numbersInitial fragments (e.g., 1-18, 19-31) are stable and not subject to significant further proteolysis. nih.govnih.gov

pH Dependence of Enzymatic Activity

The pH of the local environment plays a crucial role in modulating the activity of the enzymes that degrade β-endorphin. The inflammatory milieu is often characterized by acidic conditions. nih.gov This acidity has a profound effect on β-endorphin metabolism.

Table of Compounds Mentioned

Table 3: List of Chemical Compounds
Compound Name
β-Endorphin (1-31) (human)
β-Endorphin (1-17) (γ-endorphin)
β-Endorphin (1-18)
β-Endorphin (1-27)
β-Endorphin (18-31)
β-Endorphin (19-31)
Insulin-degrading enzyme (IDE)
Phenylalanine
Lysine
Leucine
Asparagine
Threonine

Structure Activity Relationships of Human β Endorphin Peptides

Conformational Determinants for Receptor Binding and Activity

The three-dimensional shape, or conformation, of β-endorphin is a critical factor in its ability to bind to and activate opioid receptors. While flexible in aqueous solutions, β-endorphin is thought to adopt a more ordered structure, potentially an α-helix, when interacting with cell membranes. researchgate.net This membrane-bound conformation is believed to be important for its affinity and selectivity for specific opioid receptors. researchgate.net The interaction with the receptor itself is a dynamic process, where the binding of both the β-endorphin and a G protein stabilizes an active state of the receptor from among several possible conformations. elifesciences.org The specific conformation adopted by the receptor can be influenced by its subcellular location and the surrounding membrane composition. elifesciences.org

The binding of β-endorphin to opioid receptors is a complex event. For instance, a high molecular weight β-endorphin-receptor complex has been identified with an estimated molecular mass of 690,000 daltons. nih.gov The interaction is not static; rather, the binding of an agonist like β-endorphin can stabilize distinct receptor conformations, leading to preferential signaling through certain cellular pathways. pnas.org

Impact of N-terminal and C-terminal Truncations on β-Endorphin Potency and Selectivity

Truncations at either the N-terminus or the C-terminus of the full-length β-endorphin (1-31) peptide have profound effects on its biological activity, often leading to peptides with significantly different potencies and even opposing pharmacological profiles.

Essential Role of N-terminal Tyrosine for Opioid Activity

The N-terminal tyrosine residue (Tyr¹) is indispensable for the classical opioid activity of β-endorphin. nih.govfrontiersin.org This initial amino acid is part of the "message" sequence, Tyr-Gly-Gly-Phe, which is common to many opioid peptides and is crucial for binding to opioid receptors. wikipedia.org Removal of the N-terminal tyrosine or its modification, such as through acetylation, effectively abolishes the peptide's ability to bind to opioid receptors and produce analgesia. nih.govfrontiersin.orgnih.gov Studies have consistently shown that the removal of even the first few amino acids from the N-terminus results in a loss of analgesic activity. nih.govfrontiersin.org For example, the removal of eight amino acids from the N-terminus leads to a complete absence of analgesic properties and no specific affinity for brain opiate receptors. nih.gov

Distinct Pharmacological Profiles of β-Endorphin (1-31), β-Endorphin (1-27), and β-Endorphin (1-26)

While the N-terminus is crucial for opioid activity, the C-terminal region of β-endorphin plays a significant role in determining the potency and nature of that activity. The full-length peptide, β-endorphin (1-31), is the most potent analgesic form. wikipedia.orgmdpi.com

C-terminally truncated versions, such as β-endorphin (1-27) and β-endorphin (1-26), which are naturally occurring, exhibit markedly different pharmacological profiles. nih.govfrontiersin.org Removal of the C-terminal amino acids progressively decreases analgesic potency. nih.gov For instance, the analgesic potency of β-endorphin (1-27) is significantly lower than that of the 31-residue peptide. bioscientifica.com

Interestingly, some of these truncated forms can act as antagonists to the full-length peptide. β-endorphin (1-27) has been shown to block the analgesia produced by β-endorphin (1-31). nih.govfrontiersin.orgfrontiersin.org This antagonistic effect is potent, with some studies suggesting it is four times more potent than the classic opioid antagonist, naloxone. nih.govfrontiersin.org However, more recent research indicates that β-endorphin (1-26) and β-endorphin (1-27) can also act as full agonists at mu (μ) and kappa (κ) opioid receptors, challenging the long-held belief that they are simply inactive or antagonistic. pnas.org These shorter forms were found to be full agonists at the μ-opioid receptor and even showed higher efficacy in recruiting β-arrestin compared to the full-length peptide. pnas.org

PeptidePrimary Activity ProfileReceptor Interaction
β-Endorphin (1-31)Potent Agonist (Analgesic)High affinity for μ-opioid receptors. wikipedia.orgmdpi.com
β-Endorphin (1-27)Weak Agonist / AntagonistExhibits lower affinity for μ-opioid receptors than the (1-31) form and can antagonize its analgesic effects. frontiersin.orgnih.gov Also shown to be a full agonist at μ and κ receptors in some assays. pnas.org
β-Endorphin (1-26)Weak Agonist / AntagonistDisplays lower affinity for μ-opioid receptors and is a weaker antagonist of β-Endorphin (1-31) analgesia compared to the (1-27) form. nih.gov Also shown to be a full agonist at μ and κ receptors. pnas.org

Specific Activity Considerations for β-Endorphin (18-31)

The C-terminal fragment β-endorphin (18-31) is generated through the enzymatic cleavage of β-endorphin. uu.nlnih.gov Unlike the N-terminal fragments, β-endorphin (18-31) lacks the essential N-terminal tyrosine and therefore does not exhibit classical opioid activity. However, this fragment is not inert and participates in non-opioid activities. For instance, β-endorphin (18-31) has been shown to modulate T cell proliferation through non-opioid receptors. nih.govfrontiersin.org

Functional Implications of Post-Translational Modifications (e.g., αN-Acetylation)

Post-translational modifications, particularly αN-acetylation, play a crucial role in regulating the biological activity of β-endorphin and its fragments. Acetylation of the N-terminal tyrosine of β-endorphin (1-31) completely abolishes its analgesic activity by preventing it from binding to opioid receptors. wikipedia.orgnih.gov This modification is considered a physiological mechanism for inactivating the potent analgesic peptide. nih.gov

However, the acetylated forms are not simply inactive. αN-acetylated β-endorphin (1-31) can modulate the activity of other opioids. For example, it has been shown to antagonize the analgesic effects of β-endorphin (1-31) and morphine, while enhancing the analgesia produced by other opioid agonists like DADLE and DAGO. nih.gov This modulatory effect is long-lasting and occurs at very low concentrations. nih.gov Recent studies suggest that αN-acetylated β-endorphin acts as an endogenous ligand for sigma-1 receptors (σ1R), through which it can regulate mu-opioid receptor signaling. nih.govcsic.es

Biological Roles and Mechanisms of Human β Endorphin Research in Animal Models and in Vitro Systems

Neurophysiological Modulation and Neuromodulation

Research into the neurophysiological effects of β-endorphin has largely centered on the full-length peptide, β-endorphin (1-31). The N-terminal sequence is critical for binding to opioid receptors, which mediate the classical effects on neurotransmitter release and pain perception. Fragments lacking this sequence, such as β-endorphin (18-31), are generally considered inactive in these specific neurophysiological roles.

The full-length β-endorphin (1-31) plays a significant role in neuroregulation by modulating the release of other neurotransmitters. In the central nervous system (CNS), β-endorphin inhibits the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.govwikipedia.orgwikipedia.orgnih.gov This disinhibition leads to an increased release of dopamine, contributing to the feelings of pleasure and reward associated with opioid activity. nih.govwikipedia.org

In the peripheral nervous system (PNS), β-endorphin acts on the terminals of sensory nerves to inhibit the release of Substance P, a key neuropeptide involved in signaling pain. wikipedia.orgwikipedia.orgnih.govacademicjournals.orgrpsg.org.uk This action at peripheral opioid receptors prevents the transmission of pain signals. wikipedia.orgresearchgate.net

There is currently no scientific evidence to suggest that the β-endorphin (18-31) fragment is involved in the regulation of GABA or Substance P release. This function is attributed to the N-terminal opioid-active portion of the full-length peptide. frontiersin.org

The analgesic, or pain-relieving, effects of β-endorphin are well-documented and are a cornerstone of its physiological significance. This potent analgesia, estimated to be 18 to 33 times that of morphine, is mediated through both central and peripheral mechanisms. nih.govmdpi.com Centrally, β-endorphin acts on opioid receptors in the brain and spinal cord. wikipedia.org Peripherally, it acts on opioid receptors located on sensory nerve endings to reduce nociceptive signals. wikipedia.orgnih.govnih.gov

This potent analgesic effect is exclusive to the full-length β-endorphin (1-31) molecule. nih.govwikipedia.orgmdpi.com Studies have consistently shown that the N-terminal tyrosine residue and the subsequent amino acids are essential for the analgesic activity. frontiersin.org C-terminal fragments, including by extension β-endorphin (18-31), are ineffective as analgesics, and some shorter fragments like β-endorphin (1-27) have even been reported to antagonize the analgesic effects of the full-length peptide. nih.gov

Immunomodulatory Functions

In contrast to its lack of direct neurophysiological activity, the β-endorphin (18-31) fragment has been identified as a biologically active molecule within the immune system. Its functions are distinct from the opioid-mediated effects of its parent peptide and highlight a separate, non-opioid mechanism of action for C-terminal β-endorphin fragments.

During inflammatory conditions, various immune cells are capable of producing and secreting β-endorphin. nih.govnih.govplos.org Leukocytes, including monocytes, macrophages, and lymphocytes, can synthesize the precursor molecule pro-opiomelanocortin (POMC) and process it into β-endorphin. oup.comnih.govfrontiersin.org These opioid-containing immune cells migrate to sites of inflammation. researchgate.netfrontiersin.orgnih.gov

Once in the inflamed tissue, the full-length β-endorphin (1-31) is released and can be rapidly metabolized by peptidases secreted by immune cells. frontiersin.orgnih.gov Activated CD4+ and CD8+ T cells, for instance, secrete a metal-dependent thiol peptidase that cleaves β-endorphin (1-31). nih.gov This enzymatic action yields several fragments, including β-endorphin (1-17), β-endorphin (1-18), β-endorphin (18-31), and β-endorphin (19-31). nih.gov The presence of this metabolic pathway indicates that β-endorphin (18-31) is specifically generated by T cells within the inflammatory microenvironment.

Table 1: Generation of β-Endorphin (18-31) by Immune Cells

Cell TypePrecursorEnzyme ActionGenerated Fragment
Activated T cells (CD4+, CD8+)β-Endorphin (1-31)Secreted metal-dependent thiol peptidaseβ-Endorphin (18-31)

The fragments generated from β-endorphin metabolism have distinct biological activities. Research in rat models has shown that β-endorphin (18-31) has a direct effect on T-cell proliferation. nih.govnih.gov Unlike the full-length peptide, which can have dual effects, the β-endorphin (18-31) fragment, which lacks the N-terminal opioid sequence, consistently enhances the proliferation of rat T-cells when added to cultures. nih.gov

This stimulatory effect is characteristic of the C-terminal portion of β-endorphin and appears to be mediated through non-opioid receptors. nih.govnih.gov Interestingly, the proliferative effect induced by β-endorphin (18-31) can be nullified by the addition of N-terminal fragments like methionine-enkephalin, highlighting a dualistic nature of the parent β-endorphin molecule in immunomodulation. nih.gov

While the full-length β-endorphin has been shown to stimulate the chemotaxis of monocytes, the specific role of the (18-31) fragment in this process is less clear. nih.govfrontiersin.org Some studies point to other fragments, such as β-endorphin (28-31), as being involved in human monocyte chemotaxis, an effect that also appears to be independent of opioid receptors. nih.gov Activation of opioid receptors by β-endorphin can also lead to reduced leukocyte migration and chemotaxis. researchgate.net

Table 2: Research Findings on the Immunomodulatory Effects of β-Endorphin (18-31)

Biological ProcessCell TypeEffect of β-Endorphin (18-31)Model System
ProliferationT-cellsEnhancementRat

The inflammatory microenvironment is a dynamic space characterized by changes in pH and high enzymatic activity. nih.govplos.org Immune cells containing β-endorphin migrate into this environment and release the peptide, which is then rapidly broken down into various fragments. researchgate.netfrontiersin.orgnih.govnih.gov The generation of β-endorphin (18-31) from its parent molecule by T-cell-secreted enzymes is a key part of this process. nih.gov

The presence and activity of β-endorphin (18-31) within inflamed tissue suggest it plays a specific role in modulating the local immune response. While the N-terminal fragments contribute to analgesia by acting on nerve endings, the C-terminal fragment β-endorphin (18-31) appears to contribute to the inflammatory process by directly stimulating the proliferation of T-cells. nih.govmdpi.com This suggests a sophisticated system where a single precursor molecule gives rise to fragments with distinct functions: one that dampens the pain signal and another that influences the behavior of the immune cells central to the inflammatory response.

Endocrine and Metabolic Regulation

Hypothalamic-Pituitary-Adrenal Axis (HPA Axis) Interactions (e.g., stress response)

Human β-endorphin plays a crucial role in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine system responsible for managing stress. nih.govresearchgate.net The HPA axis is a complex cascade initiated by perceived threats, which trigger the hypothalamus to release corticotropin-releasing hormone (CRH). nih.govnih.gov CRH then stimulates the anterior pituitary gland to process the precursor protein pro-opiomelanocortin (POMC). nih.govembopress.org

This cleavage of POMC results in the simultaneous secretion of adrenocorticotropic hormone (ACTH) and β-endorphin into the bloodstream. nih.gov ACTH travels to the adrenal cortex, where it stimulates the production and release of glucocorticoids, such as cortisol. nih.gov These glucocorticoids are pivotal in the stress response, mobilizing energy and modulating immune function. nih.govoup.com

β-endorphin, released alongside ACTH, acts as a key modulator of this stress response. nih.govresearchgate.net It is understood to attenuate the stress response, in part by inhibiting further CRH secretion from the hypothalamus in a negative feedback loop. oup.comwikipedia.org This inhibitory effect helps to prevent an over-activation of the HPA axis. The secretion of β-endorphin during stress is also associated with analgesia, which can be blocked by opioid antagonists like naloxone. oup.com Chronic stress can lead to dysregulation of the HPA axis, with conditions like major depression being associated with a blunted ACTH response to CRH administration. embopress.org This dysregulation can have long-lasting implications, as the blunted ACTH response, and by extension β-endorphin secretion, can persist for weeks after the stress has ceased. embopress.org

Table 1: Key Research Findings on β-Endorphin and HPA Axis Interaction

Research FocusAnimal Model/SystemKey FindingsCitation(s)
Stress Response General reviewsβ-endorphin is co-released with ACTH from the pituitary in response to CRH stimulation during stress. It attenuates the stress response. nih.govresearchgate.net
Negative Feedback Review of neuroendocrine studiesβ-endorphin, along with ACTH, inhibits further hypothalamic CRH secretion, helping to regulate the HPA axis. oup.com
HPA Axis Dysregulation Clinical and preclinical reviewsChronic stress can lead to a blunted ACTH (and associated β-endorphin) response, which is observed in conditions like depression. embopress.org
Physiological Role General reviewCortisol, released due to ACTH, provides negative feedback to the hypothalamus and pituitary, reducing CRH and ACTH/β-endorphin secretion. wikipedia.org

Influence on Energy Balance and Food Intake (in animal models)

The role of β-endorphin in regulating energy balance and food intake is complex, with research in animal models yielding multifaceted results. β-endorphin is derived from POMC neurons in the hypothalamus, which are central to energy homeostasis. nih.govnih.gov While other POMC-derived peptides, like α-melanocyte-stimulating hormone (α-MSH), are known to inhibit food intake, β-endorphin's effects appear more nuanced. nih.govfrontiersin.org

Acute administration of β-endorphin directly into the brain of rats has been shown to stimulate food intake. nih.govoup.com For instance, a single intracerebroventricular injection of β-endorphin in male rats stimulated feeding over a 2 to 6-hour period. nih.gov This orexigenic (appetite-stimulating) effect is consistent with the actions of other μ-opioid receptor agonists. nih.gov

However, the long-term effects and the role of endogenous β-endorphin are less straightforward. nih.gov Chronic infusion of β-endorphin did not sustain the initial increase in food intake. nih.gov Furthermore, genetic studies in mice have produced seemingly paradoxical results. Male mice genetically engineered to lack β-endorphin were found to be hyperphagic (ate more) and developed obesity, suggesting that endogenous β-endorphin may normally function to suppress, rather than stimulate, feeding in the long term. nih.govoup.comconicet.gov.ar These β-endorphin deficient mice still responded normally to the appetite-stimulating effects of exogenously administered opioids, implying that other endogenous opioid systems regulate acute feeding responses. nih.govoup.com

Table 2: Research Findings on β-Endorphin's Influence on Food Intake in Animal Models

Study TypeAnimal ModelKey FindingsCitation(s)
Acute Injection Male RatsA single intracerebroventricular injection of β-endorphin stimulated food intake for 2-6 hours. nih.gov
Chronic Infusion Male RatsThe stimulatory effect on food intake was not sustained with chronic infusion. nih.gov
Genetic Knockout Male MiceMice lacking β-endorphin became hyperphagic and obese, suggesting a long-term suppressive role for the endogenous peptide. nih.govoup.comconicet.gov.ar
Peptide Interaction Male Ratsβ-endorphin antagonized the anorectic (appetite-suppressing) effects of α-MSH. nih.govoup.com
Behavioral Paradigm Male Miceβ-endorphin deficient mice worked less for food rewards when not hungry, suggesting a role in motivational/reward aspects of feeding. conicet.gov.ar

Modulation of Brain Energy Metabolism (e.g., via POMC neurons)

The interaction between these peptides is crucial. While α-MSH generally promotes negative energy balance by decreasing food intake and increasing energy expenditure, β-endorphin can modulate this activity. nih.govfrontiersin.org It can directly inhibit POMC neurons through μ-opioid receptors located on the neurons themselves, creating an autoinhibitory feedback loop. frontiersin.org

Research in mice suggests a link between cannabinoid receptors on β-endorphin-producing POMC neurons and brain energy metabolism. nih.gov Activation of the cannabinoid receptor 1 (CB1R), which is found in the mitochondria of these neurons, led to increased feeding and elevated β-endorphin levels in satiated animals. nih.gov This finding points to an indirect pathway where cannabinoid activation of POMC neurons triggers β-endorphin release, which is dependent on brain energy storage in the form of glucose and mitochondrial function. nih.gov

Genetic studies further complicate the picture but underscore β-endorphin's role. Mice lacking β-endorphin exhibit obesity and hyperphagia but have a normal metabolic rate, suggesting that β-endorphin is necessary for the normal regulation of feeding behavior but may not directly control metabolic rate in the same way as melanocortins. oup.comconicet.gov.ar Some research suggests a complementary, rather than opposing, interaction between endogenously released POMC-derived peptides in the regulation of energy homeostasis. nih.govoup.com

Impact on Reproductive Endocrine System (e.g., Leydig cell function)

β-endorphin exerts significant influence on the reproductive endocrine system, both at the central level of the hypothalamic-pituitary-gonadal (HPG) axis and through local actions within the gonads. nih.govnih.gov Centrally, β-endorphin is known to inhibit the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. nih.govfrontiersin.org This, in turn, suppresses the pituitary's secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), the gonadotropins that stimulate gonadal function. nih.govmdpi.com

Within the testes, β-endorphin is produced locally by Leydig cells, the primary site of testosterone (B1683101) synthesis. nih.govnih.gov This testicular β-endorphin is thought to act as a paracrine signaling molecule, influencing the function of nearby Sertoli cells. nih.govuem.br Studies have shown that opioid binding sites are present on Sertoli cells, and chronic treatment with β-endorphin can inhibit their production of androgen-binding protein. nih.gov This effect can be blocked by the opioid antagonist naloxone. nih.gov

The regulation of β-endorphin production within Leydig cells is complex. Its synthesis can be stimulated by hCG (a hormone that mimics LH action) and inhibited by glucocorticoids like dexamethasone. nih.gov Interestingly, while β-endorphin is produced by Leydig cells, it does not appear to directly affect testosterone production from these same cells in vitro, as no opioid binding sites were detected on them in some studies. nih.gov However, other in vivo research using opioid antagonists suggested that endogenous testicular opiates do modulate testosterone secretion. oup.com

Stress can significantly impact this system. Psychological stress elevates β-endorphin levels, which can disrupt the HPG axis by reducing LH and FSH release. nih.gov Furthermore, stress-induced β-endorphin has been shown to directly promote the apoptosis (programmed cell death) of Leydig cells in male rats, an effect mediated through the p38 MAPK pathway. nih.govnih.gov

Table 3: Summary of β-Endorphin's Impact on the Reproductive Endocrine System

Level of ActionTarget CellsEffect of β-EndorphinRegulatory FactorsCitation(s)
Central (Hypothalamus) GnRH NeuronsInhibits GnRH release, leading to decreased LH and FSH.Stress, sex steroids. nih.govfrontiersin.org
Local (Testis - Paracrine) Sertoli CellsInhibits function (e.g., androgen-binding protein production).Locally produced by Leydig cells. nih.govuem.br
Local (Testis - Autocrine/Intracrine) Leydig CellsProduced by Leydig cells; direct effect on testosterone production is debated. Stress-induced β-EP promotes apoptosis.hCG stimulates production; glucocorticoids inhibit. nih.govnih.govoup.com

Advanced Methodologies for β Endorphin 18 31 Research

Mass Spectrometry-Based Peptidomics for Identification and Quantification

Peptidomics, employing mass spectrometry (MS), is a cornerstone for the detailed study of peptides like β-Endorphin (18-31). This powerful analytical approach allows for the precise identification and quantification of this and other related peptide fragments from complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the analysis of β-Endorphin and its fragments. chromatographyonline.comuq.edu.au This method involves the separation of peptides in a sample by liquid chromatography, followed by their mass analysis in a tandem mass spectrometer. The process allows for the accurate determination of the mass-to-charge ratio of the peptides and their fragments, enabling definitive identification and quantification.

Researchers have successfully used LC-MS/MS to quantify β-Endorphin (1-31) in various biological matrices. chromatographyonline.com The technique is also critical in studying the biotransformation of the parent molecule, β-Endorphin (1-31), by identifying its various cleavage products, including β-Endorphin (18-31) and (19-31). nih.govresearchgate.net For instance, studies have shown that after incubation of β-Endorphin (1-31) in inflamed tissue, fragments like β-Endorphin (18-31) and (19-31) appear within minutes, indicating enzymatic cleavage. nih.gov Quantitative peptidomics using LC-MS/MS has also been applied to human brain samples to determine the relative abundance of various POMC-derived peptides, including β-Endorphin (1-31). biorxiv.org

Table 1: Key Applications of LC-MS/MS in β-Endorphin Research

Application Description Key Findings
Quantification Measurement of the concentration of β-Endorphin and its fragments in biological samples. Enabled accurate quantification of β-Endorphin (1-31) down to picogram per milliliter levels. biorxiv.org
Biotransformation Studies Identification of metabolic fragments of β-Endorphin (1-31) in various tissues. Revealed rapid cleavage of β-Endorphin (1-31) into smaller fragments, including (1-18), (18-31), and (19-31), in inflamed tissue and cerebrospinal fluid. nih.govnih.gov

| Peptidomic Profiling | Comprehensive analysis of the peptide profile in specific tissues or cells. | Characterized the processing of proopiomelanocortin (POMC) and the relative levels of its derived peptides in hypothalamic neurons. nih.gov |

In Vitro Cell-Based Assays for Receptor Function

To understand the functional activity of β-Endorphin (18-31) at the molecular level, various in vitro cell-based assays are employed. These assays measure the interaction of the peptide with its target receptors and the subsequent intracellular signaling events.

cAMP Inhibition Assays : These assays are used to determine if a ligand, upon binding to a G-protein coupled receptor (GPCR), can inhibit the production of cyclic AMP (cAMP). The inhibition of forskolin-stimulated cAMP accumulation is a common method to assess the agonist activity of opioid peptides at opioid receptors. uq.edu.au Studies have utilized this assay to characterize the activity of β-Endorphin fragments at mu (μ), delta (δ), and kappa (κ) opioid receptors expressed in cell lines like HEK 293. nih.govuq.edu.au

GTPγS Binding Assays : This functional assay measures the activation of G-proteins, a key step in GPCR signaling. creative-bioarray.comnih.govnih.gov The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is quantified in the presence of the ligand of interest. creative-bioarray.com This assay can distinguish between agonists, antagonists, and inverse agonists. creative-bioarray.com It has been used to demonstrate that various β-Endorphin peptides can elicit signaling through all three major opioid receptors in brain tissue. nih.gov

β-Arrestin Recruitment Assays : These assays measure the recruitment of β-arrestin proteins to an activated GPCR, a process involved in receptor desensitization and signaling. discoverx.combiorxiv.orgnih.gov This provides an alternative, G-protein-independent measure of receptor activation. discoverx.com Various assay formats, such as enzyme fragment complementation (e.g., PathHunter assay), are available to quantify this interaction in a high-throughput manner. biorxiv.orgnih.gov

Table 2: Comparison of In Vitro Functional Assays

Assay Principle Information Gained Relevance to β-Endorphin (18-31)
cAMP Inhibition Measures the inhibition of adenylyl cyclase activity and subsequent cAMP production. Determines agonist or antagonist activity at Gi/o-coupled receptors. Characterizes the functional activity of β-Endorphin fragments at opioid receptors. nih.gov
GTPγS Binding Quantifies the binding of [35S]GTPγS to activated G-proteins. Measures the efficacy and potency of ligands in activating G-protein signaling. creative-bioarray.com Assesses the ability of β-Endorphin fragments to activate opioid receptors in native brain tissue. nih.gov

| β-Arrestin Recruitment | Detects the interaction between an activated GPCR and β-arrestin proteins. | Provides a measure of G-protein-independent signaling and receptor regulation. discoverx.com | Can be used to investigate biased agonism of β-Endorphin fragments at opioid receptors. |

Microdialysis for In Vivo Peptide Release and Metabolism Studies (in animal models)

Microdialysis is an in vivo technique used to sample the extracellular fluid of tissues, allowing for the study of peptide release and metabolism in a living animal. nih.govfrontiersin.org A small, semi-permeable probe is inserted into a specific brain region or tissue, and a physiological solution is perfused through it. Molecules from the extracellular space, including peptides, diffuse across the membrane and are collected for analysis, often by LC-MS/MS.

This methodology has been instrumental in investigating the in vivo biotransformation of β-Endorphin in the rat striatum. nih.gov Following the infusion of β-Endorphin, microdialysis samples revealed its rapid cleavage into various fragments, including β-Endorphin (1-18) and its subsequent degradation products. nih.gov This technique provides crucial insights into the dynamic processing of peptides in the brain's extracellular environment.

Immunohistochemistry and Immunoelectron Microscopy for Cellular Localization

Immunohistochemistry (IHC) and immunoelectron microscopy (IEM) are powerful techniques for visualizing the location of peptides within tissues and cells. These methods use antibodies that specifically bind to the target peptide, which is then visualized using enzymatic reactions or fluorescent tags.

Immunohistochemistry (IHC) has been used to map the distribution of β-Endorphin in various tissues. For example, studies have shown strong expression of β-Endorphin in the synovial lining cells of patients with rheumatoid arthritis. oup.com IHC can also reveal the co-localization of β-Endorphin with other molecules, providing insights into its functional context. oup.com

Immunoelectron Microscopy (IEM) offers a higher resolution, allowing for the subcellular localization of peptides. IEM studies have demonstrated that β-Endorphin is localized within large dense-core vesicles in axons and dendrites of the myenteric plexus. nih.gov In immune cells, IEM has shown that β-Endorphin is stored in secretory granules. oup.com These findings are critical for understanding the storage and release mechanisms of this peptide.

Genetic Manipulation Techniques in Animal Models (e.g., receptor knockout models)

The use of genetically modified animal models, particularly receptor knockout mice, has been invaluable in dissecting the specific roles of different opioid receptors in mediating the effects of β-Endorphin and its fragments. In knockout models, the gene for a specific receptor (e.g., the mu-opioid receptor) is inactivated. By comparing the responses of these animals to wild-type controls, researchers can determine the contribution of that receptor to a particular physiological or behavioral effect.

For instance, studies using mu-opioid receptor knockout mice have been crucial in understanding the receptor's role in the rewarding properties of opioids. scispace.com While direct studies focusing on β-Endorphin (18-31) in knockout models are less common, this approach is essential for definitively linking the activity of this and other β-Endorphin fragments to specific receptor subtypes in vivo. The potential for compensatory mechanisms, such as the upregulation of other opioid peptides in knockout animals, needs to be considered when interpreting results from these models. frontiersin.org

Table 3: Compound Names Mentioned

Compound Name
β-Endorphin (18-31) (human)
β-Endorphin (1-31)
β-Endorphin (1-18)
β-Endorphin (19-31)
Forskolin
[35S]GTPγS
cyclic AMP (cAMP)
mu-opioid receptor
delta-opioid receptor
kappa-opioid receptor

Current Research Gaps and Future Perspectives on Human β Endorphin 18 31 Biology

Deeper Understanding of β-Endorphin (18-31) Specific Biological Functions and Selectivity

While the parent molecule, β-endorphin (1-31), is a well-established endogenous opioid peptide with potent analgesic properties, the specific biological functions of its fragment, β-endorphin (18-31), remain less clear. ebi.ac.ukfrontiersin.org Research suggests that β-endorphin (18-31) may not possess the same opioid activity as the full-length peptide. umich.edu This is primarily because the N-terminal tyrosine residue, crucial for high-affinity binding to classical opioid receptors, is absent in this fragment. nih.gov

However, studies have indicated that β-endorphin (18-31) and other C-terminal fragments may have distinct, non-opioid mediated effects. For instance, various truncated forms of β-endorphin have been shown to influence immune cell functions like monocyte chemotaxis and T-cell proliferation, often in a manner that is not blocked by opioid antagonists like naloxone. frontiersin.orgnih.gov This points towards the existence of specific, non-opioid binding sites or receptors for these fragments. frontiersin.org

A significant research gap lies in identifying and characterizing these putative receptors. Future investigations should focus on:

Receptor Binding Assays: Utilizing radiolabeled β-endorphin (18-31) to screen various cell types, particularly immune and neuronal cells, for specific binding sites.

Functional Assays: Exploring the downstream signaling pathways activated by β-endorphin (18-31) to understand its cellular effects.

Structural Biology: Determining the three-dimensional structure of β-endorphin (18-31) in complex with its binding partners to elucidate the molecular basis of its selectivity.

Understanding the specific biological roles of β-endorphin (18-31) could open new avenues for therapeutic interventions that are distinct from traditional opioid-based therapies.

Elucidation of Novel Degradation Enzymes and Processing Pathways Specific to β-Endorphin (18-31)

The generation of β-endorphin (18-31) is a result of the enzymatic processing of the full-length β-endorphin (1-31). Several peptidases are known to be involved in the degradation of opioid peptides, including aminopeptidases, angiotensin-converting enzyme (ACE), and insulin-degrading enzyme (IDE). nih.gov Specifically, IDE has been shown to cleave β-endorphin (1-31) to produce fragments including β-endorphin (1-18). rockefeller.edu Another potential cleavage could occur between amino acids 17 and 18, which would yield γ-endorphin and β-endorphin (18-31). umich.edu

However, the precise enzymatic machinery responsible for the specific cleavage that produces β-endorphin (18-31) in various tissues and physiological conditions is not fully understood. It is also possible that β-endorphin (18-31) itself is subject to further enzymatic degradation. umich.edu

Future research should aim to:

Identify Specific Proteases: Employing proteomic techniques to identify the enzymes in different tissues (e.g., brain, immune cells, inflamed tissues) that specifically cleave β-endorphin (1-31) to generate β-endorphin (18-31).

Investigate Regulatory Mechanisms: Understanding how the activity of these processing enzymes is regulated under different physiological and pathological states, such as inflammation or stress. umich.edunih.gov

Map Degradation Pathways: Characterizing the enzymes that further metabolize β-endorphin (18-31) and the resulting fragments.

A clearer picture of the processing and degradation pathways of β-endorphin (18-31) is essential for understanding its bioavailability and physiological relevance.

High-Resolution Structural Analysis of β-Endorphin-Receptor Complexes

To date, high-resolution structural information for β-endorphin (18-31) complexed with a specific receptor is lacking. While the structure of the full-length β-endorphin bound to the mu-opioid receptor has been determined, this does not inform the binding of its C-terminal fragments to potentially different receptors. rcsb.org

Future research efforts in this area should include:

Crystallography and Cryo-Electron Microscopy (Cryo-EM): Once a specific receptor for β-endorphin (18-31) is identified, these techniques can be used to determine the high-resolution structure of the peptide-receptor complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide insights into the dynamic conformations of β-endorphin (18-31) both in solution and when bound to its receptor.

Computational Modeling and Docking Studies: In silico approaches can be used to predict the binding mode of β-endorphin (18-31) to its putative receptor and to guide the design of targeted pharmacological tools. academicjournals.org

Detailed structural information will be invaluable for understanding the molecular determinants of β-endorphin (18-31) binding and for the rational design of molecules that can modulate its activity.

Integrative Omics Approaches to Map β-Endorphin Signaling Networks

The biological effects of β-endorphin (18-31) are likely mediated through complex signaling networks. Integrative omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful way to map these networks. nih.govmdpi.com

Future research should leverage these technologies to:

Identify Downstream Targets: Using transcriptomics (e.g., RNA-seq) and proteomics to identify genes and proteins whose expression is altered in response to β-endorphin (18-31) treatment in relevant cell types.

Map Signaling Pathways: Employing phosphoproteomics and other techniques to delineate the specific signaling cascades activated by β-endorphin (18-31).

Construct Interaction Networks: Integrating multi-omics data to build comprehensive models of the molecular networks influenced by β-endorphin (18-31). plos.orgresearchgate.net

These systems-level analyses will provide a holistic view of the biological functions of β-endorphin (18-31) and may reveal novel therapeutic targets.

Development of Targeted Pharmacological Tools for β-Endorphin (18-31) Signaling

A major hurdle in studying the specific functions of β-endorphin (18-31) is the lack of selective pharmacological tools. The development of such tools is contingent on a better understanding of its specific receptors and signaling pathways.

Future research in this area should focus on:

Design and Synthesis of Selective Ligands: Based on structural and functional data, medicinal chemists can design and synthesize small molecules or peptidomimetics that act as selective agonists or antagonists for the β-endorphin (18-31) receptor.

Development of Research Probes: Creating fluorescently-labeled or biotinylated versions of β-endorphin (18-31) to facilitate its use in binding and imaging studies.

Optogenetic and Chemogenetic Tools: Developing genetically encoded tools that allow for the precise spatial and temporal control of β-endorphin (18-31) signaling in vitro and in vivo. eneuro.org

The availability of targeted pharmacological tools will be crucial for dissecting the physiological and pathophysiological roles of β-endorphin (18-31) and for exploring its therapeutic potential.

Q & A

Q. What experimental models are most suitable for studying the pharmacokinetics of b-Endorphin (18-31) (human) in vivo?

Methodological Answer: Opt for rodent models (e.g., rats or mice) due to their well-characterized opioid systems and ethical feasibility. Use microdialysis or radiolabeled tracers to monitor peptide distribution and clearance. Ensure strain-specific metabolic differences are accounted for by validating results across multiple models. For receptor binding assays, combine autoradiography with competitive inhibition studies using selective opioid antagonists like naloxone .

Q. How can researchers optimize detection protocols for b-Endorphin (18-31) (human) in human plasma?

Methodological Answer: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards to enhance specificity and sensitivity. Pre-treat samples with protease inhibitors and solid-phase extraction to minimize degradation. Validate the assay using spike-and-recovery experiments across physiological concentration ranges (e.g., 1–100 pg/mL) to ensure reproducibility .

Q. What ethical considerations are critical when designing human studies involving b-Endorphin (18-31) (human)?

Methodological Answer: Adhere to institutional review board (IRB) protocols for informed consent, emphasizing risks of opioid-related side effects (e.g., respiratory depression). Use anonymized coding for participant data and ensure compliance with GDPR or HIPAA. Include a Data Safety Monitoring Board (DSMB) for trials assessing pain modulation or stress responses .

Advanced Research Questions

Q. How can contradictory data on b-Endorphin (18-31)'s receptor binding affinity be resolved?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, temperature) or receptor isoform variability. Conduct parallel experiments using:

  • Surface plasmon resonance (SPR) for real-time binding kinetics.
  • CHO-K1 cells transfected with µ-opioid receptor variants to isolate isoform-specific interactions.
    Apply meta-analysis to published datasets, adjusting for variables like peptide purity (≥95% by HPLC) and buffer composition .

Q. What statistical frameworks are recommended for analyzing non-monotonic dose responses of b-Endorphin (18-31) in endocrine disruption studies?

Methodological Answer: Use Bayesian hierarchical models to account for low-dose effects and heteroscedasticity. Validate findings with benchmark dose (BMD) modeling, as endorsed by the Endocrine Society for non-linear responses. Include negative controls (e.g., scrambled peptide) and positive controls (e.g., morphine) to contextualize effect sizes .

Q. Are existing OECD guidelines sufficient to assess the endocrine-disrupting potential of b-Endorphin (18-31) (human)?

Methodological Answer: Current guidelines lack specificity for endogenous peptide fragments. Propose tiered testing:

Tier 1: Use in silico tools (e.g., molecular docking) to predict receptor cross-reactivity.

Tier 2: Apply ex vivo adrenal gland cultures to measure cortisol modulation.

Tier 3: Conduct longitudinal cohort studies to track HPA axis perturbations in exposed populations.
Advocate for regulatory acceptance of adaptive study designs in consensus forums .

Data Integration & Reporting

Q. How should researchers integrate multi-omics data to elucidate b-Endorphin (18-31)'s role in stress adaptation?

Methodological Answer: Combine transcriptomics (RNA-seq of pituitary tissues), proteomics (targeted MS for precursor processing), and metabolomics (NMR-based stress metabolite profiling). Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify cross-talk between opioid signaling and glucocorticoid pathways. Report raw data in FAIR-compliant repositories like PRIDE or MetaboLights .

Ethical & Reproducibility Challenges

Q. What strategies mitigate bias in preclinical studies of b-Endorphin (18-31) (human)?

Methodological Answer:

  • Blinding: Assign treatment groups using randomized block designs.
  • Pre-registration: Submit protocols to platforms like OSF or ClinicalTrials.gov .
  • Reagent validation: Certify peptide batches with MALDI-TOF and circular dichroism (CD) spectroscopy.
    Publish negative results in dedicated journals (e.g., Journal of Negative Results) to counteract publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.